molecular formula C19H23BrN2O4S B2353825 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine CAS No. 2361822-13-9

1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine

Cat. No. B2353825
CAS RN: 2361822-13-9
M. Wt: 455.37
InChI Key: FNFOWBWLYUDVRZ-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .


Molecular Structure Analysis

The molecular formula of this compound is C12H17BrN2O3S . This indicates that it contains 12 carbon atoms, 17 hydrogen atoms, one bromine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom .

Safety and Hazards

This compound is associated with some safety hazards. It has been assigned the signal word “Warning” and is associated with Hazard Statement H302, indicating that it may be harmful if swallowed .

properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O4S/c1-3-26-18-7-5-4-6-17(18)21-10-12-22(13-11-21)27(23,24)15-8-9-16(20)19(14-15)25-2/h4-9,14H,3,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFOWBWLYUDVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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